

A Researcher's Guide to Cross-Referencing Spectroscopic Data of 2-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. Spectroscopic databases serve as invaluable resources for this purpose. This guide provides a comprehensive comparison of spectroscopic data for **2-methylpentane** (isohexane) from prominent public databases, including the National Institute of Standards and Technology (NIST), the Spectral Database for Organic Compounds (SDBS), and other online resources. This guide also outlines standardized experimental protocols for acquiring such data.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for **2-methylpentane** obtained from various spectroscopic techniques. This allows for a direct comparison of the values reported across different databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.



Database/Source	Molecular Ion (M+) [m/z]	Base Peak [m/z]	Other Prominent Fragment Ions [m/z]
NIST[1]	86	43	27, 29, 41, 42, 57, 71
Doc Brown's Chemistry[2]	86	43	42, 71
SpectraBase[3]	86.178	43	27, 29, 41, 42, 56, 57, 71
Mass Spectrometry of Alkanes (YouTube)[4]	86	43	29, 71

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For **2-methylpentane**, with the formula CH₃CH(CH₃)CH₂CH₂CH₃, there are five distinct proton environments.[5]

Database/Source	Chemical Shift (δ) [ppm] and Proton Ratio
Doc Brown's Chemistry[5]	~0.9 (6H), ~1.2 (3H), ~1.3 (2H), ~1.4 (2H), ~1.6 (1H)
SDBS	0.88 (d, 6H), 0.88 (t, 3H), 1.17 (m, 2H), 1.25 (m, 2H), 1.51 (m, 1H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. **2-methylpentane** has five distinct carbon environments.



Database/Source	Number of Signals	Chemical Shifts (δ) [ppm]
SDBS	5	14.2, 22.5, 22.8, 31.8, 41.9
SpectraBase[2]	5	14.2, 22.5, 22.8, 31.8, 41.9 (in Chloroform-d)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. For an alkane like **2-methylpentane**, the spectrum is characterized by C-H bond vibrations.[6]

Database/Source	Key Absorption Bands (wavenumber, cm ⁻¹)	Assignment
NIST[1]	2870-2960	C-H stretch
1450-1470	C-H bend (CH ₂)	
1370-1380	C-H bend (CH₃)	
Doc Brown's Chemistry[6]	2880-2940	C-H stretch
1365-1480	C-H deformation	
SDBS	2959, 2924, 2872	C-H stretch
1466	C-H bend	
1385, 1368	C-H bend	_

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, also based on molecular vibrations.



Database/Source	Key Raman Shifts (cm⁻¹)
SpectraBase[2]	2873, 2911, 2937, 2964
SDBS	823, 842, 866, 885, 1450

Experimental Protocols

Acquiring high-quality spectroscopic data requires standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: A small amount of the liquid 2-methylpentane sample is introduced
 into the mass spectrometer, where it is vaporized.
- Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the removal of an electron and the formation of a positively charged molecular ion (M+).[7] This "hard" ionization technique can also cause the molecular ion to fragment into smaller, positively charged ions.[8]
- Acceleration: The positively charged ions are accelerated by an electric field.
- Deflection/Separation: The accelerated ions are then passed through a magnetic field, which deflects them according to their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ions.
- Detection: A detector records the abundance of ions at each m/z value.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The peak with the highest m/z ratio typically corresponds to the molecular ion, and the most intense peak is designated as the base peak.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Sample Preparation:



- Dissolve 5-25 mg of 2-methylpentane for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[9]
- The deuterated solvent is used to avoid interfering signals from the solvent itself.[10]
- Filter the solution into a clean NMR tube to remove any particulate matter.[11]
- An internal standard, such as tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.[12]

Instrument Setup:

- The NMR tube is placed in the spectrometer's powerful magnetic field.
- The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.
- The magnetic field is "shimmed" to improve its homogeneity and obtain sharp spectral lines.[9]

Data Acquisition:

- The sample is irradiated with a short pulse of radiofrequency energy.
- The resulting signal, known as the free induction decay (FID), is detected.
- For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons.[13]

Data Processing:

- The FID is converted into a spectrum using a mathematical process called Fourier transformation.
- The spectrum is phased and baseline corrected to ensure accurate peak representation.
- The chemical shifts of the peaks are referenced to the internal standard (TMS).



Check Availability & Pricing

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - For a neat liquid like 2-methylpentane, a thin film can be created by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[14]
 - Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly onto an ATR crystal (e.g., diamond or zinc selenide).[15][16]
- Background Spectrum: A background spectrum of the empty sample holder (or the ATR crystal) is recorded to subtract any signals from the instrument or the atmosphere.
- Sample Spectrum: The prepared sample is placed in the instrument's beam path, and the infrared spectrum is recorded.
- Data Analysis: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Raman Spectroscopy

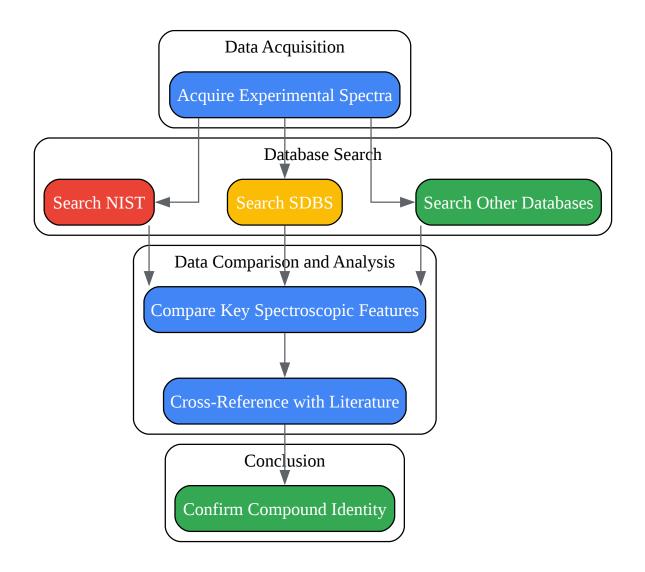
- Sample Preparation: Liquid samples like 2-methylpentane can be analyzed in a glass cuvette or vial.[17]
- Instrument Setup:
 - A monochromatic light source, typically a laser, is directed onto the sample.[18]
 - The scattered light is collected, usually at a 90° or 180° angle to the incident beam.[18]
 - A filter is used to remove the intense Rayleigh scattered light, allowing the much weaker
 Raman scattered light to pass through to the detector.[17]
- Data Acquisition: The scattered light is passed through a spectrometer, which disperses it by wavelength. A sensitive detector, such as a CCD camera, records the Raman spectrum.[19]



• Data Analysis: The spectrum shows the intensity of the Raman scattered light as a function of the Raman shift (the difference in wavenumber between the incident and scattered light).

Mandatory Visualization

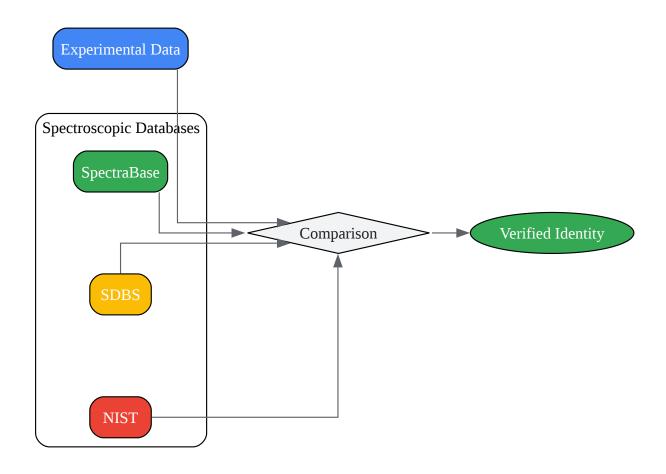
The following diagrams illustrate the workflow for cross-referencing spectroscopic data and the logical comparison of data from different databases.



Click to download full resolution via product page

Caption: Workflow for cross-referencing experimental spectroscopic data with online databases.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pentane, 2-methyl- [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. youtube.com [youtube.com]



- 5. 2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13C Carbon NMR Spectroscopy Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. jascoinc.com [jascoinc.com]
- 17. fiveable.me [fiveable.me]
- 18. researchgate.net [researchgate.net]
- 19. kops.uni-konstanz.de [kops.uni-konstanz.de]
- To cite this document: BenchChem. [A Researcher's Guide to Cross-Referencing Spectroscopic Data of 2-Methylpentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089812#cross-referencing-spectroscopic-data-of-2-methylpentane-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com